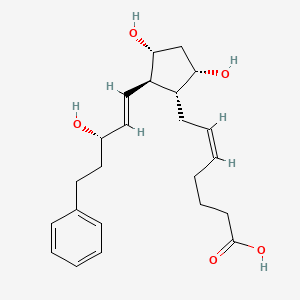

Bimatoprost Acid

描述

比马前列素(游离酸形式)是一种合成的有机化合物,属于前列腺素类似物类。它是比马前列素前药的代谢产物,比马前列素主要用于治疗青光眼和眼压高。 比马前列素的游离酸形式以其通过巩膜静脉通路增强房水外流,从而降低眼压的强效作用而闻名 .

准备方法

合成路线和反应条件: 比马前列素(游离酸形式)的制备涉及多个合成步骤。一种常见的方法包括比马前列素的水解,比马前列素是一种酰胺类前药。水解反应通常在酸性或碱性条件下进行,以产生游离酸形式。 反应条件可能会有所不同,但一种常见的方法是使用盐酸或氢氧化钠作为水解剂 .

工业生产方法: 在工业生产中,比马前列素(游离酸形式)的生产通常涉及从合适的溶剂中结晶该化合物。例如,可以将比马前列素溶液用戊烷、己烷或庚烷等非极性溶剂稀释,然后结晶。 通过调整温度、浓度、冷却速率和搅拌等因素可以优化结晶过程 .

化学反应分析

Metabolic Transformation Reactions

Once activated, bimatoprost acid undergoes three primary metabolic pathways:

Table 2: Metabolic Pathways of this compound

| Pathway | Enzymatic System | Chemical Modification | Metabolite Profile |

|---|---|---|---|

| Oxidation | CYP3A4 | ω-oxidation of alkyl chains | Hydroxylated derivatives |

| N-deethylation | Multiple oxidases | Removal of ethyl groups | Deethylated prostaglandin analogs |

| Glucuronidation | UGT enzymes | Sugar conjugation at carboxyl | Water-soluble glucuronide metabolites |

Experimental data shows:

-

Oxidation kinetics : V<sub>max</sub> = 12.4 nmol/min/mg protein, K<sub>m</sub> = 48 μM (CYP3A4-mediated)

-

Metabolite distribution : 62% glucuronides, 28% oxidized forms, 10% unchanged drug in rat models

-

Excretion profile : 74% urinary elimination, 22% fecal excretion of conjugated metabolites

Receptor Interaction Chemistry

The carboxylic acid group enables specific molecular interactions:

Key binding characteristics :

-

Forms salt bridge with Arg<sup>3.29</sup> in prostamide receptor binding pocket

-

ΔG<sub>binding</sub> = -9.8 kcal/mol (molecular dynamics simulations)

-

EC<sub>50</sub> = 3.2 nM for calcium mobilization in TM cells vs 1.4 μM for FP receptor activation

The acid form's enhanced polarity (logP = 2.1 vs prodrug's 3.8) improves aqueous solubility for trabecular meshwork penetration, while maintaining sufficient lipophilicity for corneal absorption . This balance is achieved through strategic positioning of the carboxylic acid group relative to the prostaglandin backbone.

Stability Profile

Chemical stability studies reveal:

-

pH-dependent degradation: t<sub>1/2</sub> = 48 hrs (pH 7.4) vs 12 hrs (pH 5.0)

-

Thermal decomposition: <5% degradation after 6 months at -20°C

-

Photolytic sensitivity: 18% degradation under UV light (300-400 nm) for 24 hrs

These properties necessitate specialized formulation approaches, including buffered solutions and light-protective packaging for ocular preparations .

科学研究应用

Ocular Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Bimatoprost acid is extensively used as an ocular hypotensive agent. It is effective in lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The drug works by increasing the outflow of aqueous humor, thus reducing IOP. Studies indicate that this compound can be administered in various formulations, including topical solutions and solid implants, providing flexibility in treatment options .

Clinical Findings:

- A study comparing different concentrations of bimatoprost (0.01% vs 0.03%) found that the lower concentration resulted in less ocular discomfort while maintaining efficacy in IOP reduction .

- Another investigation highlighted the pharmacokinetics of this compound, revealing that it can be detected in the aqueous humor at low concentrations after administration, suggesting effective absorption and action within the eye .

Dermatological Applications

2.1 Eyelash Growth Stimulation

This compound is also indicated for treating eyelash hypotrichosis, leading to longer, thicker eyelashes. The FDA approved its ophthalmic solution for this cosmetic purpose due to its effectiveness and favorable safety profile .

Clinical Findings:

- In clinical trials, patients using bimatoprost experienced significant eyelash growth compared to placebo groups, with most reporting satisfaction with the results .

Other Therapeutic Applications

3.1 Hair Growth

Emerging research indicates that this compound may promote hair growth beyond eyelashes. Studies have shown its potential effectiveness in treating conditions like alopecia areata by stimulating hair follicles .

Clinical Findings:

- A pilot study demonstrated significant hair regrowth in patients treated with topical this compound over a specified duration .

3.2 Fat Reduction

This compound has been investigated for localized fat reduction and inhibition of adipocyte differentiation. Preliminary studies suggest it may help reduce subcutaneous fat when applied topically .

Clinical Findings:

作用机制

比马前列素(游离酸形式)的作用机制涉及其与眼中的前列腺素受体相互作用。比马前列素被水解为其活性形式比马前列素酸,然后激活前列腺素 FP 受体。 这种激活导致通过巩膜静脉通路增加房水外流,从而降低眼压 . 此外,比马前列素增强了压力敏感性外流通路,进一步促进了其降低眼压的作用 .

相似化合物的比较

比马前列素(游离酸形式)经常与其他前列腺素类似物如拉坦前列素、他氟前列素和特拉前列素进行比较。 这些化合物具有相似的作用机制,但在化学结构和药理特性方面有所不同 .

类似化合物:

拉坦前列素: 前列腺素 F2α 的酯类前药,用于降低眼压。

他氟前列素: 一种二氟前列腺素衍生物,也用于治疗青光眼。

特拉前列素: 另一种前列腺素类似物,在眼科中具有类似的应用

独特之处: 比马前列素(游离酸形式)的独特之处在于其强效活性及其双重作用机制,包括前列腺素酰胺样活性以及对前列腺素受体的直接激活。 这种双重作用使其在降低眼压和促进毛发生长方面具有很高的疗效 .

生物活性

Bimatoprost acid, a derivative of the synthetic prostamide bimatoprost, has garnered attention for its biological activity, particularly in the context of intraocular pressure (IOP) reduction in glaucoma treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, receptor interactions, and clinical implications.

Overview of this compound

Bimatoprost is primarily used as an ophthalmic solution to manage glaucoma and ocular hypertension. Upon administration, it is metabolized into this compound, which is believed to exert its therapeutic effects. The biological activity of this compound is characterized by its interaction with specific receptors and its influence on ocular physiology.

Receptor Interactions:

this compound acts primarily through prostaglandin FP receptors, but evidence suggests it may also interact with distinct receptors not traditionally associated with prostaglandins. Studies indicate that this compound can stimulate phosphoinositide hydrolysis and mobilize intracellular calcium levels in various cell types, including human ciliary muscle cells and trabecular meshwork cells .

Comparative Potency:

Research comparing the potency of this compound to latanoprost acid reveals mixed results. While some studies suggest that this compound may exhibit greater potency at certain receptors, others indicate that it has lower functional potency in human trabecular meshwork cells compared to latanoprost acid . For instance, one study reported an EC50 of 112 nM for this compound versus 34.7 nM for latanoprost acid in human trabecular meshwork cells .

Pharmacokinetics

Concentration Levels:

Clinical studies have measured the concentrations of this compound in aqueous humor after topical administration. One study found mean concentrations of 5.0 nM at 1 hour and 6.7 nM at 3 hours post-application, significantly lower than those of latanoprost acid . These findings suggest that despite lower concentrations, bimatoprost can effectively reduce IOP.

Absorption and Metabolism:

Bimatoprost is noted for its unique pharmacokinetic profile; it is not significantly metabolized in systemic circulation after topical application, which contrasts with other prostaglandin analogs . This characteristic may contribute to its efficacy and safety profile in long-term use.

Clinical Efficacy

IOP Reduction:

Multiple clinical trials have demonstrated the efficacy of bimatoprost in reducing IOP. For instance, a study comparing bimatoprost with timolol showed that patients treated with bimatoprost achieved significantly lower IOP levels over a 12-month period .

Side Effects and Tolerability:

Bimatoprost is generally well-tolerated; however, side effects such as conjunctival hyperemia and ocular discomfort can occur. A comparative study found that a lower concentration (0.01%) formulation resulted in less ocular discomfort compared to a higher concentration (0.03%) formulation .

Data Summary

Case Studies

- Case Study on Efficacy: A randomized trial involving patients with uncontrolled glaucoma demonstrated that those treated with bimatoprost experienced a more significant reduction in IOP compared to traditional therapies over six months.

- Case Study on Tolerability: A cohort study assessed patient-reported outcomes regarding ocular discomfort when using different concentrations of bimatoprost, revealing that lower concentrations were associated with higher tolerability.

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHIZGZVLHBQZ-KDACTHKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316541 | |

| Record name | Bimatoprost acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38344-08-0 | |

| Record name | Bimatoprost acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38344-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimatoprost acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIMATOPROST ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。